1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of multiple halogen atoms and a benzyloxy group
Preparation Methods
The synthesis of 1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves multiple steps, including halogenation, protection, and substitution reactions
Chemical Reactions Analysis
1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy group and the bromine atoms.
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its halogen atoms and benzyloxy group play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-(3-(Benzyloxy)-4,6-dibromo-2-fluorophenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(3-(Benzyloxy)-4,6-dichloro-2-fluorophenyl)-2,2,2-trifluoroethanone: This compound has chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
1-(3-(Benzyloxy)-4,6-dibromo-2-chlorophenyl)-2,2,2-trifluoroethanone: The presence of a chlorine atom instead of fluorine can lead to different chemical properties and applications.
The unique combination of bromine, fluorine, and a benzyloxy group in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H8Br2F4O2 |
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Molecular Weight |
456.02 g/mol |
IUPAC Name |
1-(4,6-dibromo-2-fluoro-3-phenylmethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H8Br2F4O2/c16-9-6-10(17)13(23-7-8-4-2-1-3-5-8)12(18)11(9)14(22)15(19,20)21/h1-6H,7H2 |
InChI Key |
ZPXOXYAWHOUWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)C(=O)C(F)(F)F)Br)Br |
Origin of Product |
United States |
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